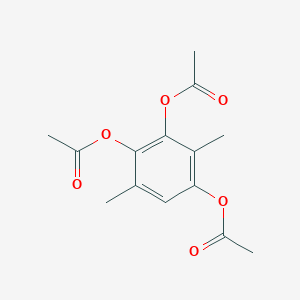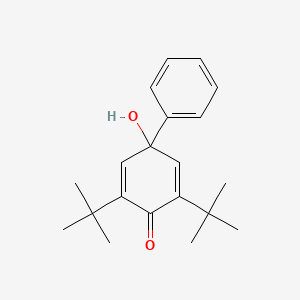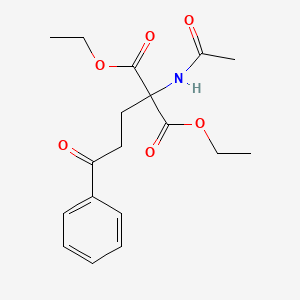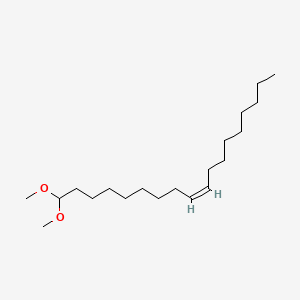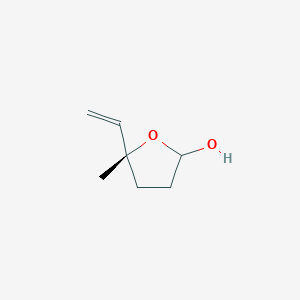
(5R)-5-Methyl-5-vinyltetrahydro-2-furanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-5-Methyl-5-vinyltetrahydro-2-furanol is an organic compound with a unique structure that includes a tetrahydrofuran ring substituted with a methyl and a vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-Methyl-5-vinyltetrahydro-2-furanol typically involves the enantioselective ring-opening of a cycloanhydride with an alcohol in the presence of a chiral catalyst. One method involves using 9-epiquininurea as the chiral catalyst to achieve high yield and stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of enantioselective synthesis and the use of chiral catalysts are likely to be employed on a larger scale to produce this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-5-Methyl-5-vinyltetrahydro-2-furanol can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction can produce saturated alcohols.
Applications De Recherche Scientifique
(5R)-5-Methyl-5-vinyltetrahydro-2-furanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (5R)-5-Methyl-5-vinyltetrahydro-2-furanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5R)-1,2-dithiane-4,5-diol: Another compound with a similar ring structure but different functional groups.
Adenosine: A compound with a similar stereochemistry but different biological activity.
Uniqueness
(5R)-5-Methyl-5-vinyltetrahydro-2-furanol is unique due to its specific combination of a tetrahydrofuran ring with methyl and vinyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(5R)-5-ethenyl-5-methyloxolan-2-ol |
InChI |
InChI=1S/C7H12O2/c1-3-7(2)5-4-6(8)9-7/h3,6,8H,1,4-5H2,2H3/t6?,7-/m0/s1 |
Clé InChI |
BIJAVMAZHUQEJX-MLWJPKLSSA-N |
SMILES isomérique |
C[C@@]1(CCC(O1)O)C=C |
SMILES canonique |
CC1(CCC(O1)O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


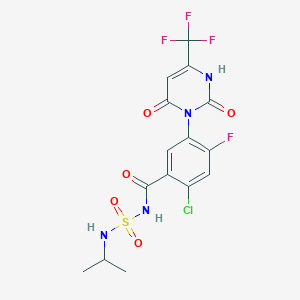
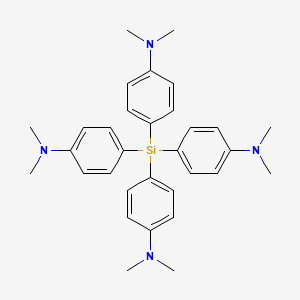
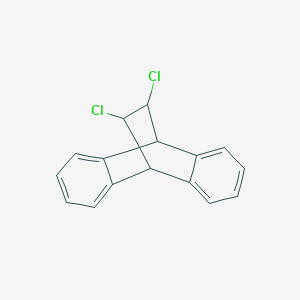

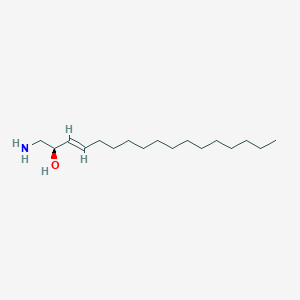
![2-[Dibromo(nitro)methyl]-3-methylpyridine](/img/structure/B11943687.png)
